2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-6-2-4-8-21(16)28-23(31)15-33-26-20-14-18-7-3-5-9-22(18)32-25(20)29-24(30-26)17-10-12-19(27)13-11-17/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHPGRDAVTTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in the cAMP-dependent pathway, which is involved in many cellular processes, including metabolism, ion transport, and protein phosphorylation.
Mode of Action
The compound interacts with its target by inhibiting its activity. This means that the compound competes with ATP for binding to the kinase, thereby preventing the phosphorylation of substrate proteins.
Biochemical Pathways
The inhibition of the cAMP-dependent protein kinase catalytic subunit alpha affects the cAMP-dependent pathway. This pathway is involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. Downstream effects of this inhibition can lead to changes in these metabolic processes.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. Therefore, the impact of these properties on the compound’s bioavailability is unknown.
Biological Activity
The compound 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 899760-60-2) is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to detail its biological activity, including its synthesis, pharmacological effects, and relevant research findings.
Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 474.0 g/mol. The structural features include a chromeno-pyrimidine core with a thioether linkage and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O2S |
| Molecular Weight | 474.0 g/mol |
| CAS Number | 899760-60-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the chromeno-pyrimidine framework followed by the introduction of the thioether and acetamide functionalities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines using the MTT assay, which measures cell viability. Notably, these compounds were shown to inhibit cancer cell proliferation, suggesting potential as chemotherapeutic agents .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of related compounds against bacterial strains. The results indicated that certain derivatives possess comparable antimicrobial activity to standard antibiotics like ciprofloxacin and fluconazole. This suggests that the thioether and chromeno-pyrimidine structures may enhance antimicrobial properties .
NF-kB Inhibition
Another significant biological activity associated with this compound is its potential to inhibit NF-kB signaling pathways. NF-kB is a transcription factor involved in inflammatory responses and cancer progression. Compounds with similar structures have been shown to inhibit NF-kB activity, which could lead to reduced inflammation and tumor growth .
Case Studies
- Anticancer Efficacy : A study evaluated a series of chromeno-pyrimidine derivatives for their anticancer activities. Among them, one derivative demonstrated IC50 values lower than those of established chemotherapeutics, indicating strong potential for further development .
- Antimicrobial Evaluation : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited significant inhibition zones comparable to standard treatments .
Scientific Research Applications
Pharmacological Applications
-
Pain Management
- Research indicates that this compound exhibits significant analgesic properties. Studies show it can effectively reduce pain, making it a candidate for further development in pain management therapies.
-
NF-kB Inhibition
- Compounds similar to 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been identified as inhibitors of the NF-kB pathway. This pathway is crucial in inflammatory responses, and its inhibition could lead to therapeutic strategies for diseases characterized by chronic inflammation .
- Anticancer Potential
Synthesis and Development
The synthesis of this compound involves intricate chemical reactions that include:
- Thioether Formation : The introduction of sulfur into the molecular structure enhances biological activity.
- Cyclization Reactions : These are critical for achieving the desired chromeno-pyrimidine framework, which is linked to its pharmacological properties.
Research into optimizing these synthetic routes is ongoing, focusing on improving yield and purity while exploring scalable methods for pharmaceutical production .
Case Studies
-
Analgesic Activity Study
- A study conducted on animal models demonstrated that the compound significantly decreased pain responses compared to control groups, suggesting a mechanism that may involve modulation of pain pathways.
- Inflammation Model
- Anticancer Activity
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Core Structure: Chromeno[2,3-d]pyrimidine.
- Substituents : 9-Methyl and 4-methylphenyl groups.
- Molecular Weight : 488.0 g/mol.
- LogP : 6.8 (higher lipophilicity due to methyl groups).
9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Phenyl-3,5,6,7,8,9-Hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Core Structure: Hexahydrochromeno-pyrimidinone.
- Substituents : Two chlorophenyl groups and a benzylidene moiety.
- Synthesis : Derived from cyclocondensation reactions under reflux.
- Key Differences : The saturated chromene ring and additional benzylidene group may reduce planarity, affecting target binding compared to the fully aromatic target compound .
Analogues with Alternative Heterocyclic Cores
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide
- Core Structure : Pyridine.
- Substituents: Styryl and cyano groups.
- Synthesis Yield: 85% (ethanol reflux with sodium acetate).
2-((7-Methyl-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-Tolyl)acetamide
- Core Structure: Thieno[2,3-d]pyrimidine.
- Biological Activity : SmCD1 inhibitor (IC₅₀ = 102.5 µM).
- Key Differences: The thieno-pyrimidine core and tetrahydrobenzene ring may enhance enzyme inhibition but reduce metabolic stability compared to the chromeno-pyrimidine system .
Analogues with Modified Thioacetamide Linkages
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)thio]-N-(4-Chlorophenyl)acetamide
- Core Structure: Dihydropyrimidinone.
- Physical Properties : Yield = 76%, m.p. >282°C.
Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Core Structure : Pyrimidine.
- Biological Activity : Anticonvulsant (in silico and in vivo validation).
- Key Differences : The pyridinyl group and dimethoxyphenyl substituent confer CNS activity, highlighting the role of substituent polarity in crossing the blood-brain barrier .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Start with cyclocondensation reactions to form the chromeno-pyrimidine core, using microwave-assisted synthesis to reduce reaction time and side products .
- Step 2 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling, ensuring anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for high coupling efficiency .
- Step 3 : Optimize thioacetamide coupling using N-(o-tolyl)acetamide in DMF with K₂CO₃ as a base. Monitor reaction progress via TLC and HPLC to minimize impurities .
- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) resolves the chromeno-pyrimidine core and confirms stereochemistry .
- ¹H/¹³C NMR (DMSO-d₆) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), thioether linkage (δ 4.1–4.3 ppm), and o-tolyl methyl group (δ 2.4–2.6 ppm) .
- FT-IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~680 cm⁻¹) .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Use co-solvent systems (e.g., DMSO/PBS at ≤1% v/v) to enhance solubility without denaturing proteins .
- Derivatize the compound with polar groups (e.g., hydroxyl or carboxylate) on the o-tolyl moiety to improve hydrophilicity, guided by computational solubility prediction tools .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based substrates .
- Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Hypothesis : Variability may arise from differences in cell permeability or off-target effects.
- Approach :
- Perform dose-response curves in parallel assays (e.g., 2D vs. 3D cell cultures) to assess context-dependent activity .
- Use proteomics (e.g., SILAC labeling) to identify unintended protein targets .
Q. What strategies can elucidate the reaction mechanism of thioacetamide coupling in the synthesis?
- Methodological Answer :
- Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy barriers for sulfur nucleophilic attack on the pyrimidine ring .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
Q. How to design a structure-activity relationship (SAR) study targeting the chromeno-pyrimidine scaffold?
- Methodological Answer :
- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
- Side-chain variations : Substitute the o-tolyl group with heteroaromatic rings (e.g., pyridyl) and quantify changes in binding affinity via SPR .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer :
- Rodent models : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS at 0, 1, 3, 6, 12, and 24 hours .
- Metabolite identification : Use liver microsomes and UPLC-QTOF to detect phase I/II metabolites .
Methodological Tools and Resources
- Computational Design : ICReDD’s reaction path search tools integrate quantum chemistry and machine learning to predict optimal reaction conditions .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .
- Safety Protocols : Follow P210/P201 guidelines for handling reactive intermediates (e.g., thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
